N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Overview
Description
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an oxazole ring, and a cyclopentylcarbamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the thiophene and oxazole rings, followed by the introduction of the cyclopentylcarbamoyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazole Ring: This step often involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent.
Introduction of the Cyclopentylcarbamoyl Group: This can be accomplished through the reaction of the thiophene-oxazole intermediate with cyclopentyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-2-methylpyrazole-3-carboxamide
- N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide
Uniqueness
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of a thiophene ring and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-4-13-11(3)25-18(20-16(22)14-9-10(2)24-21-14)15(13)17(23)19-12-7-5-6-8-12/h9,12H,4-8H2,1-3H3,(H,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXVKPGJGMHJCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)C3=NOC(=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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